molecular formula C9H6FNO2 B8652395 2-(4-Fluorophenyl)acetyl isocyanate

2-(4-Fluorophenyl)acetyl isocyanate

Cat. No.: B8652395
M. Wt: 179.15 g/mol
InChI Key: UDZXXLPKRIAPKR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)acetyl isocyanate is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

2-(4-fluorophenyl)acetyl isocyanate

InChI

InChI=1S/C9H6FNO2/c10-8-3-1-7(2-4-8)5-9(13)11-6-12/h1-4H,5H2

InChI Key

UDZXXLPKRIAPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N=C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution/suspension of 4-fluorophenylacetamide (77 mg, 0.50 mmol, see generally, J. Med. Chem. 2003, 46, 4333–4341, the disclosure of which is herein incorporated by referene) in dichloroethane (2 mL) was added oxalyl chloride (0.175 mL, 2.00 mmol). The reaction was heated at 80° C. for 24 h and then 70° C. for two days. By this time, most of the solids had dissolved and the reaction was yellow. LC/MS analysis found a peak with a molecular weight of 211 corresponding to methyl 2-(4-fluorophenyl)acetylcarbamate, resulting from quenching of the isocyanate with methanol. The reaction was concentrated in vacuo to give a yellow slurry. The slurry was redissolved in dichloroethane (2 mL) and again concentrated in vacuo. The resulting residue was redissolved again in dichloroethane (2 mL) to give a 0.25 M solution of 2-(4-fluorophenyl)acetyl isocyanate in dichloroethane, which was used directly in subsequent reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.175 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared from tert-butyl (1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate (25 mg, 0.059 mmol) and a 0.3 M solution of 2-(4-fluorophenyl)acetyl isocyanate in toluene (Compound D of Example 11, 0.37 mL, 0.11 mmol) in the same manner as Step D of Example 33 to give the title compound as a white solid (20 mg, 57%). 1H NMR (DMSO-d6) δ 11.04 (s, 1H), 10.58 (s, 1H), 8.63 (s, 1H), 8.37 (d, 1H, J=5.5 Hz), 7.78 (d, 1H, J=12.6 Hz), 7.40-7.33 (m, 4H), 7.16 (dd, 2H, J=8.8, 8.9 Hz), 6.89-6.87 (m, 1H), 6.68 (d, 1H, J=5.5 Hz), 3.73 (s, 2H), 3.45 (s, 2H), 3.26-3.24 (m, 2H), 3.07-3.04 (m, 2H), 2.98-2.96 (m, 2H), 2.38-2.35 (m, 2H), 1.32 (s, 9H); MS (ESI+): m/z 606.26 (M+H)+.
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl (1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate
Quantity
25 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared from tert-butyl(1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate (25 mg, 0.059 mmol) and a 0.3 M solution of 2-(4-fluorophenyl)acetyl isocyanate in toluene (Compound D of Example 11, 0.37 mL, 0.11 mmol) in the same manner as Step D of Example 33 to give the title compound as a white solid (20 mg, 57%). 1H NMR (DMSO-d6) δ 11.04 (s, 1H), 10.58 (s, 1H), 8.63 (s, 1H), 8.37 (d, 1H, J=5.5 Hz), 7.78 (d, 1H, J=12.6 Hz), 7.40-7.33 (m, 4H), 7.16 (dd, 2H, J=8.8, 8.9 Hz), 6.89-6.87 (m, 1H), 6.68 (d, 1H, J=5.5 Hz), 3.73 (s, 2H), 3.45 (s, 2H), 3.26-3.24 (m, 2H), 3.07-3.04 (m, 2H), 2.98-2.96 (m, 2H), 2.38-2.35 (m, 2H), 1.32 (s, 9H); MS(ESI+): m/z 606.26 (M+H)+.
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl(1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate
Quantity
25 mg
Type
reactant
Reaction Step Two

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